![molecular formula C7H11NO2 B11759597 Methyl 2-azabicyclo[2.1.1]hexane-3-carboxylate](/img/structure/B11759597.png)
Methyl 2-azabicyclo[2.1.1]hexane-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-azabicyclo[2.1.1]hexane-3-carboxylate is a bicyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties. The compound features a bicyclo[2.1.1]hexane framework, which is a saturated bicyclic structure, and an ester functional group. This combination makes it a valuable building block in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-azabicyclo[2.1.1]hexane-3-carboxylate typically involves the use of photochemistry. One efficient method is the [2+2] cycloaddition reaction, which allows for the formation of the bicyclic structure. This reaction can be carried out under UV light, and the resulting product can be further derivatized through various transformations .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the modular approach used in its synthesis suggests that it can be produced on a larger scale using batch processes. The key steps would involve the preparation of the starting materials, the [2+2] cycloaddition reaction, and subsequent purification and derivatization steps.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-azabicyclo[2.1.1]hexane-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the ester group or other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired transformation but typically involve standard laboratory techniques such as reflux, stirring, and temperature control.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Methyl 2-azabicyclo[2.1.1]hexane-3-carboxylate has several applications in scientific research:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and developing bioactive molecules.
Medicine: Its derivatives may have therapeutic potential and can be investigated for drug development.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of methyl 2-azabicyclo[2.1.1]hexane-3-carboxylate depends on its specific application. In general, the compound’s bicyclic structure allows it to interact with various molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis or other transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways involved would vary based on the specific context and target.
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to methyl 2-azabicyclo[2.1.1]hexane-3-carboxylate include other bicyclo[2.1.1]hexane derivatives and azabicyclic compounds. Examples include:
- Methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate
- 2-Azabicyclo[2.1.1]hexane hydrochloride
- Azabicyclo[2.1.1]hexane piperazinium salts
Uniqueness
This compound is unique due to its specific ester functional group and the position of the nitrogen atom within the bicyclic framework. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H11NO2 |
|---|---|
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
methyl 2-azabicyclo[2.1.1]hexane-3-carboxylate |
InChI |
InChI=1S/C7H11NO2/c1-10-7(9)6-4-2-5(3-4)8-6/h4-6,8H,2-3H2,1H3 |
Clave InChI |
IDVMGUFJVDTWOE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1C2CC(C2)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


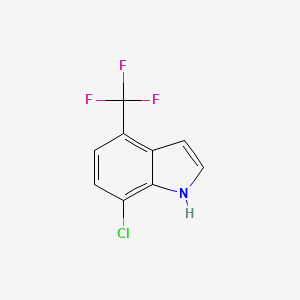
![2,4,10-triazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7,11-pentaene](/img/structure/B11759523.png)
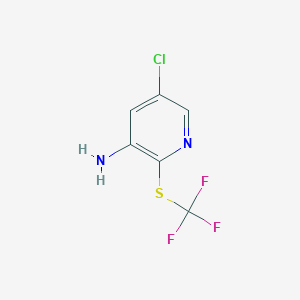
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11759531.png)

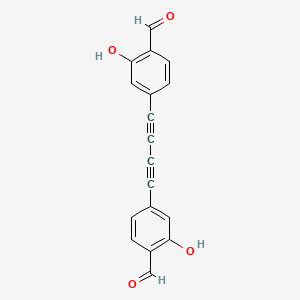
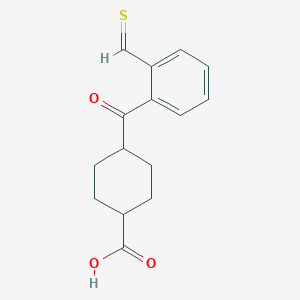
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11759568.png)
![1-{[(3E,6E)-6-[(1-hydroxyethyl)imino]-3,6-dihydro-1,2,4,5-tetrazin-3-ylidene]amino}ethan-1-ol](/img/structure/B11759582.png)

![4-Iodo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B11759594.png)
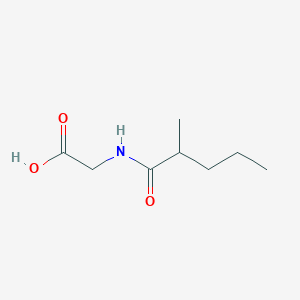
![tert-Butyl (S)-(4-oxo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepin-3-yl)carbamate](/img/structure/B11759606.png)
![[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine](/img/structure/B11759609.png)
